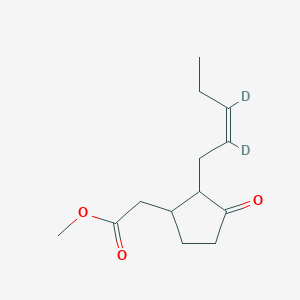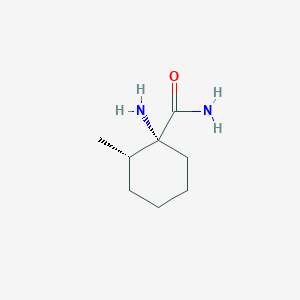
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide, also known as AMCA, is a cyclic amino acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. AMCA is a chiral compound that exists as two enantiomers, with (1R,2S)-AMCA being the biologically active form. In
作用機序
The exact mechanism of action of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is not fully understood, but it is believed to act as an agonist of the metabotropic glutamate receptor subtype 2 (mGluR2). Activation of mGluR2 has been shown to have neuroprotective effects and can improve cognitive function. (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has also been found to inhibit the activity of the enzyme histone deacetylase, which plays a role in epigenetic regulation and has been implicated in various diseases, including cancer.
生化学的および生理学的効果
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and anti-cancer activity. In animal models, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been found to improve cognitive function and reduce neuroinflammation. In cancer cells, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been shown to inhibit cell growth and induce apoptosis, which suggests that it may have potential as a cancer therapeutic.
実験室実験の利点と制限
One of the main advantages of using (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide in lab experiments is its high yield and relatively simple synthesis method. (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is also stable and can be stored for long periods without degradation. However, one limitation of using (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are many potential future directions for research on (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide. One area of interest is the development of novel compounds based on the structure of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide that may have improved therapeutic properties. Another area of research is the elucidation of the exact mechanism of action of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide in human clinical trials.
合成法
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide can be synthesized using various methods, including the Strecker synthesis, reductive amination, and asymmetric hydrogenation. The most commonly used method for synthesizing (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide ion. The resulting product is then hydrolyzed to yield (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide. The yield of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide using this method is high, and the process is relatively simple and cost-effective.
科学的研究の応用
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer biology, and drug discovery. In neuroscience, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer biology, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been used as a building block for the synthesis of novel compounds with potential therapeutic properties.
特性
IUPAC Name |
(1R,2S)-1-amino-2-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-4-2-3-5-8(6,10)7(9)11/h6H,2-5,10H2,1H3,(H2,9,11)/t6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHVXEPCCNOOBQ-POYBYMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@@]1(C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

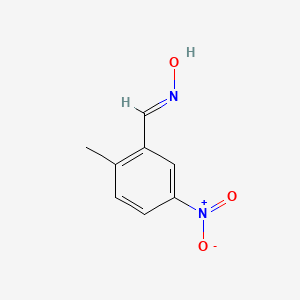
![Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-](/img/no-structure.png)
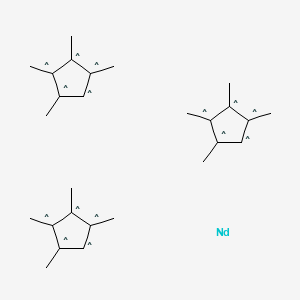
![2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1143186.png)
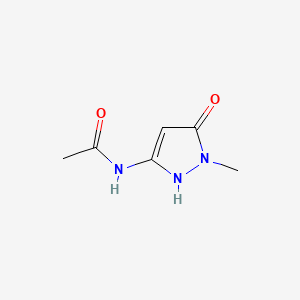
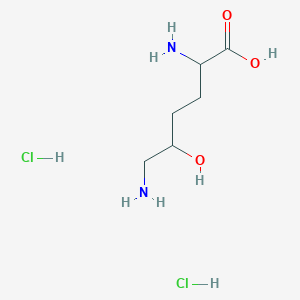
![2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl-](/img/structure/B1143194.png)
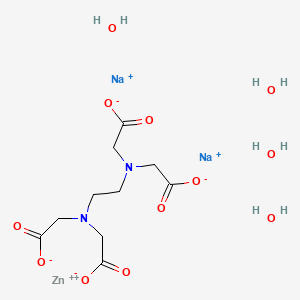
![Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1143202.png)
